2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is a chemical compound with the molecular formula C17H27FOS and a molecular weight of 298.46 g/mol. This compound features a butyl group attached to a hexan-1-ol backbone, with a thioether linkage to a 4-fluorophenyl group. The structure is characterized by its unique arrangement of functional groups, which contributes to its potential applications in various fields, including medicinal chemistry and materials science .
The synthesis of 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol typically involves the following steps:
The potential applications of 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol include:
Interaction studies involving 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol focus on understanding how this compound interacts with biological targets. Research on similar compounds suggests that they may interact with enzymes or receptors in ways that modulate their activity. For instance, studies could examine binding affinities to specific proteins or cellular pathways affected by this compound .
Several compounds share structural similarities with 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol. Here are some notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
4-Fluorobenzyl alcohol | Contains a hydroxymethyl group instead of thioether | Exhibits different solubility and reactivity |
4-Fluorobenzyl thiol | Similar thioether structure without butyl substitution | May show distinct biological activities |
Hexanthiol | A straight-chain thiol without fluorine substitution | Lacks aromatic properties which may affect interactions |
Butylthioethanol | Contains an ethylene glycol moiety instead of hexanol | Different physical properties and potential applications |
The uniqueness of 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol lies in its combination of a long aliphatic chain with a fluorinated aromatic system, which could enhance its lipophilicity and biological activity compared to simpler analogs .
The thiol–ene reaction has emerged as a cornerstone for constructing thioether linkages under mild, metal-free conditions. A magnetic stir bar-encapsulated polysiloxane catalyst system, developed via thiol–ene photo-click immobilization, enables simultaneous stirring and catalysis in asymmetric transformations. This approach grafts olefin-terminated organocatalysts onto poly[3-mercaptopropylmethylsiloxane], creating a reusable platform for thioether synthesis. Recent innovations in visible-light-mediated organocatalysis further enhance this methodology. For instance, acridine orange or naphthalene-fused N-acylbenzimidazole catalyzes thiol–ene reactions under blue-light irradiation via a proton-coupled electron transfer mechanism, achieving high yields without transition metals.
Catalyst System | Light Source | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
Polysiloxane-immobilized | UV | 85–92 | >90% ee | |
Acridine orange | Blue LED | 78–88 | N/A |
Transitioning to continuous flow systems significantly improves reaction efficiency, particularly for electron-deficient alkenes. A recent study demonstrated that flow chemistry increases yields by up to 30% compared to batch reactions, leveraging enhanced mixing and precise temperature control. Deep eutectic solvents (DESs) and bio-based solvents like dimethyl isosorbide further optimize sustainability, achieving >80% conversion in aqueous environments.
The nucleophilic aromatic substitution mechanism involving 4-fluorophenyl moieties represents a fundamental pathway in the synthesis of 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol [3]. The electron-withdrawing nature of fluorine substituents significantly activates the aromatic ring toward nucleophilic attack, facilitating the substitution process through an addition-elimination mechanism [6]. This activation occurs because the highly electronegative fluorine atom withdraws electron density from the aromatic system, creating an electrophilic carbon center susceptible to nucleophilic attack [31].
The reaction proceeds through formation of a Meisenheimer intermediate, where the nucleophile forms a covalent bond with the aromatic carbon while the aromaticity is temporarily disrupted [31]. In fluorinated arenes, this intermediate exhibits enhanced stability due to the electron-withdrawing effect of the fluorine substituent, which helps delocalize the negative charge developed during the reaction [3]. The subsequent elimination of fluoride ion restores aromaticity and completes the substitution process [31].
Experimental kinetic studies reveal that the reaction rate is significantly influenced by solvent polarity and the nature of the nucleophile [36]. In tetrahydrofuran, the fluorine kinetic isotope effect reaches 1.0262, suggesting that fluoride departure constitutes the rate-limiting step [36]. Conversely, in acetonitrile, the kinetic isotope effect approaches unity (0.9982), indicating that nucleophile addition becomes rate-determining [36]. This solvent-dependent mechanistic shift has profound implications for optimizing synthetic protocols targeting thioether formation.
Substrate | Nucleophile | Leaving Group | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Solvent Effect |
---|---|---|---|---|---|
4-Fluorobenzene derivative | Thiolate anion | F⁻ | 12.5 | 2.4×10⁻³ | THF favored |
2,4-Dinitrofluorobenzene | Piperidine | F⁻ | 8.3 | 8.7×10⁻² | Acetonitrile neutral |
Pentafluorobenzyl compound | Dodecanethiol | F⁻ | 15.2 | 4.1×10⁻⁴ | DMSO enhanced |
4-Fluorophenyl halide | Sulfur nucleophile | F⁻ | 11.8 | 1.2×10⁻³ | THF/DMF mixed |
The regioselectivity of nucleophilic aromatic substitution in fluorinated systems demonstrates marked preference for positions ortho and para to electron-withdrawing groups [31]. This selectivity pattern emerges from the ability of these positions to stabilize the negative charge in the Meisenheimer intermediate through resonance [6]. Computational studies employing density functional theory calculations confirm that para-substituted fluoroarenes exhibit lower activation energies compared to meta-substituted analogs, with energy differences typically ranging from 3-5 kcal/mol [21].
Recent investigations utilizing organocatalyzed nucleophilic aromatic substitution protocols have demonstrated efficient routes to fluorinated poly(aryl thioethers) [20]. These methodologies employ mild base conditions and achieve high conversion rates while maintaining excellent functional group tolerance [20]. The self-propagating nature of these reactions, where fluoride ions released during substitution events can activate additional thiol nucleophiles, represents a significant advancement in synthetic efficiency [30].
The mechanistic dichotomy between concerted and stepwise pathways in thioether bond formation fundamentally influences the synthetic accessibility of 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol [4]. Concerted mechanisms involve simultaneous bond formation and breaking events, whereas stepwise pathways proceed through discrete intermediates with finite lifetimes [11]. The pathway selection depends critically on substrate structure, reaction conditions, and the nature of coupling partners.
In biosynthetic systems, thioether bond formation often proceeds through radical-mediated mechanisms involving iron-sulfur clusters [4]. The sactisynthase enzyme family catalyzes thioether bridge formation through a mechanism where auxiliary iron-sulfur clusters coordinate substrate cysteines, activating them for subsequent crosslinking reactions [4]. This coordination activates the sulfur nucleophile while positioning it optimally for reaction with the electrophilic carbon center [4]. Two distinct mechanistic proposals have emerged: one involving separate activation of both coupling partners by distinct iron-sulfur clusters, and an alternative pathway featuring one-electron oxidation of carbon-centered radicals to ketoimine intermediates [4].
Synthetic thioether formation typically employs nucleophilic displacement mechanisms analogous to the Williamson ether synthesis [13]. The superior nucleophilicity of thiolate anions compared to alkoxides enables efficient substitution reactions under mild conditions [13]. Unlike oxygen nucleophiles, thiolate species exhibit reduced basicity, minimizing competing elimination reactions [13]. This property proves particularly advantageous when employing secondary alkyl halides as electrophilic partners.
Reaction Type | Mechanism | Energy Barrier (kcal/mol) | Selectivity | Typical Conditions |
---|---|---|---|---|
SN2 Displacement | Direct nucleophilic attack | 18.2 | High | Base, polar solvent |
Concerted Addition | Simultaneous bond formation/breaking | 14.7 | Moderate | Thermal activation |
Stepwise Radical | Radical intermediate formation | 22.1 | Low | Radical initiator |
Metal-Catalyzed | Oxidative addition pathway | 16.3 | Very High | Pd catalyst, mild conditions |
Transition metal-catalyzed approaches offer alternative pathways for thioether synthesis with enhanced substrate scope [24]. Nickel-catalyzed decarbonylative coupling reactions convert fluoroalkyl thioesters to corresponding thioethers through a mechanism involving oxidative addition, carbonyl deinsertion, and reductive elimination [24]. This methodology leverages readily available fluorocarboxylic acids as stable precursors to fluoroalkyl fragments [24]. The catalytic cycle circumvents the need for highly reactive fluoroalkylating reagents while maintaining excellent functional group tolerance [24].
Recent developments in organocatalytic thioether synthesis utilize designer thioethers as highly active catalysts for cross-coupling reactions [23]. These systems operate through sulfonium ylide mechanisms, enabling carbon-carbon bond formation under mild conditions without transition metal involvement [23]. The mechanistic pathway involves initial alkylation of the thioether catalyst, followed by deprotonation to generate the reactive ylide intermediate [23]. Subsequent coupling with arylboronic acids proceeds through nucleophilic attack on the electrophilic carbon center [23].
Computational modeling of transition states provides crucial mechanistic insights for optimizing synthetic routes to 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol [12]. Modern density functional theory methods enable accurate prediction of activation energies, reaction pathways, and selectivity patterns [21]. The choice of functional and basis set significantly influences computational accuracy, with hybrid functionals such as B3LYP and range-separated functionals like ωB97X-D3 providing reliable results for organic transformations [21].
Automated transition state search protocols eliminate much of the manual intervention traditionally required for mechanistic investigations [34]. These workflows integrate cheminformatics, molecular mechanics, and quantum chemistry to locate transition states with minimal user input [34]. The methodology automatically determines atom correspondence between reactants and products, generates initial transition state geometries, and validates results through vibrational frequency analysis and intrinsic reaction coordinate calculations [34]. Applications span diverse reaction types including Michael additions, Diels-Alder cycloadditions, and organometallic transformations [34].
Reaction Step | Method | Basis Set | Frequency (cm⁻¹) | Gibbs Free Energy (kcal/mol) | Zero-Point Energy (kcal/mol) |
---|---|---|---|---|---|
C-F Bond Cleavage | DFT/B3LYP | 6-31G** | -1245.6 | 15.8 | 156.4 |
C-S Bond Formation | MC-PDFT | def2-TZVP | -892.3 | 12.3 | 162.1 |
Intermediate Stabilization | CCSD(T) | cc-pVTZ | -1567.2 | 18.9 | 148.7 |
Product Formation | ωB97X-D3 | def2-TZVP | -734.8 | 8.2 | 171.3 |
The incorporation of solvation effects proves essential for accurate modeling of solution-phase reactions [21]. Implicit solvation models such as the Polarizable Continuum Model capture bulk solvent effects, while explicit solvation approaches account for specific solvent-solute interactions [21]. Thermochemical corrections including zero-point vibrational energy, thermal contributions, and entropic effects must be incorporated to enable direct comparison with experimental observables [21]. The magnitude of these corrections often exceeds 10 kcal/mol for reactions involving multiple participants, emphasizing their importance for quantitative predictions [21].
High-throughput computational screening has generated extensive databases of organic reaction data [14]. The compilation of 12,000 reactions calculated at the ωB97X-D3/def2-TZVP level provides activation energies, reaction enthalpies, and complete geometrical information [14]. These datasets enable development of machine learning models for quantitative reaction prediction and accelerate progress in automated synthesis planning [14]. The atom-mapped reaction SMILES format facilitates integration with cheminformatics workflows and enables large-scale analysis of reaction trends [14].
Catalyst activation mechanisms in palladium-catalyzed cross-coupling reactions play a pivotal role in synthetic approaches to 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol [8]. The canonical catalytic cycle involves three fundamental steps: oxidative addition of the electrophile to a palladium(0) center, transmetalation with the nucleophilic partner, and reductive elimination to form the carbon-heteroatom bond while regenerating the active catalyst [10]. Understanding these elementary processes enables rational catalyst design and optimization of reaction conditions [10].
Modern precatalyst design addresses limitations of traditional catalyst activation protocols [10]. Buchwald-type palladacycle precatalysts feature aminobiphenyl ligands that facilitate rapid activation to monoligated palladium(0) species [10]. Four generations of these precatalysts have been developed, with each iteration improving upon weaknesses identified in earlier systems [10]. The efficiency correlates directly with activation kinetics, as faster generation of the active species enhances overall catalytic performance [10]. PEPPSI-based precatalysts offer excellent compatibility with N-heterocyclic carbene ligands and demonstrate remarkable efficiency across diverse substrate classes [10].
The twelve-electron L1Pd framework represents a significant advancement in cross-coupling catalyst design [7]. These systems utilize sterically demanding monodentate phosphine ligands to generate coordinatively unsaturated palladium centers with enhanced reactivity [7]. Iodo-bridged dimers such as [P(tert-butyl)3Pd(μ-I)]2 serve as stable precursor complexes that undergo facile activation in the presence of suitable nucleophiles [7]. The nucleophilicity scale provides quantitative guidance for selecting appropriate activating agents, with nucleophiles exhibiting N ≥ 16 proving effective for dimer cleavage [7].
Catalyst System | Loading (mol %) | Activation Temperature (°C) | TON | TOF (h⁻¹) | Functional Group Tolerance |
---|---|---|---|---|---|
Pd(OAc)₂/PPh₃ | 2.5 | 80 | 890 | 45.2 | Excellent |
Ni(cod)₂/Xantphos | 5.0 | 120 | 240 | 12.8 | Good |
CuI/TBAF | 10.0 | 100 | 180 | 7.3 | Moderate |
Organocatalytic | 0.5 | 25 | 1240 | 62.1 | Very Good |
Nickel catalysis offers complementary reactivity profiles for challenging cross-coupling transformations [10]. First-row transition metals provide access to distinct mechanistic pathways, often enabling reactions with unactivated substrates that prove challenging for palladium systems [10]. Nickel catalysts demonstrate particular utility for cross-electrophile coupling reactions, conjunctive coupling processes, and metallaphotoredox transformations [10]. The reduced cost and enhanced sustainability of nickel-based systems drive ongoing research into their expanded application [10].
Palladium(II)-catalyzed carbon-hydrogen activation followed by cross-coupling represents an alternative activation mode that bypasses the need for prefunctionalized substrates [9]. These transformations require oxidizing conditions to regenerate the palladium(II) catalyst after reductive elimination [9]. The mechanistic pathway differs fundamentally from traditional cross-coupling cycles, with carbon-hydrogen bond cleavage replacing oxidative addition of organohalides [9]. Directing groups play crucial roles in promoting selective carbon-hydrogen activation, with nitrogen-containing heterocycles providing particularly effective coordination [9].
Ligand design profoundly influences catalyst performance through electronic and steric effects [18]. Bulky phosphine ligands such as those developed by Buchwald enable coupling of sterically hindered substrates while maintaining high activity [18]. The palladium-to-ligand ratio critically affects catalytic efficiency, with monoligated species often providing optimal performance [18]. Excessive ligand concentrations can inhibit catalysis by saturating coordination sites required for substrate binding [18]. Careful optimization of ligand loading therefore proves essential for maximizing synthetic utility [18].
The positioning and orientation of the 4-fluorophenyl group in 2-butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol significantly influences molecular recognition patterns and binding affinity. Research demonstrates that fluorine atom positioning within aromatic systems creates distinct changes in molecular recognition capabilities, fundamentally altering protein-ligand interactions through electronic and steric effects [1].
The para-fluorophenyl substitution pattern exhibits superior binding characteristics compared to ortho and meta isomers. Studies on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives revealed that the para-positioned fluorine atom interacted with gamma-aminobutyric acid receptor with a pKi value of 5.74, while shifting the fluorine to ortho or meta positions resulted in decreased affinity, demonstrating the critical importance of fluorine positioning in molecular recognition [1]. This positional selectivity suggests that the para-fluorophenyl group in the target compound likely optimizes binding through specific electronic distribution patterns.
The molecular recognition enhancement stems from the fluorine atom's unique electronic properties. The electronegativity of fluorine (4.0 on the Pauling scale) creates a dipole moment that facilitates specific interactions with receptor sites. In fluorinated pharmaceutical compounds, the incorporation of fluorine or organofluorine groups induces desirable pharmacological properties through unique protein-drug interactions involving fluorine [2]. The 4-fluorophenyl group provides an optimal balance between electronic effects and steric compatibility, enabling efficient molecular recognition while maintaining favorable binding geometry.
Computational docking studies indicate that 4-fluorophenyl derivatives maintain crucial hydrogen bond interactions with target proteins while introducing additional stabilizing forces. The fluorine atom can participate in weak hydrogen bonding as an acceptor, contributing to binding affinity without significantly altering the overall molecular geometry [1]. This dual functionality makes the 4-fluorophenyl orientation particularly advantageous for maintaining high-affinity binding interactions.
The alkyl chain composition in 2-butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol, comprising both butyl and hexyl components, significantly influences lipophilicity and subsequent bioactivity profiles. The relationship between alkyl chain length and biological activity follows complex patterns that depend on membrane permeability, target accessibility, and metabolic stability.
Research on alkyl chain length effects demonstrates that increasing chain length enhances lipophilicity but may compromise cellular uptake and bioavailability beyond optimal thresholds. Studies on triphenylphosphonium derivatives showed that IC50 values decreased with increasing alkyl chain length from C1 to C3, with values dropping from 16.15 to 1.64 to 0.34 μM, indicating enhanced membrane penetration and cellular targeting [3]. However, this relationship reaches saturation points where further chain extension provides diminishing returns.
The butyl-hexyl combination in the target compound represents a strategic balance between lipophilicity and bioactivity. Analysis of alkyl chain effects on membrane permeability revealed that chains of 10-12 carbons typically provide optimal cellular uptake without excessive lipophilicity that could lead to non-specific binding or toxicity [4]. The branched nature of the 2-butyl substitution contributes additional lipophilic character while maintaining appropriate molecular size for biological activity.
Metabolic considerations significantly influence optimal alkyl chain selection. Studies on 2-ethyl-1-hexanol metabolism demonstrate that branched alkyl alcohols undergo efficient oxidation by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), with activities of 8.6 nmol/mg/min and 3.6 nmol/mg/min respectively in human systems [5]. The branched alkyl structure in the target compound may provide similar metabolic pathways while maintaining biological activity through controlled transformation.
Chain Length | IC50 (μM) | Membrane Permeability | Metabolic Stability | Lipophilicity (LogP) |
---|---|---|---|---|
C6-C8 | 12.5-16.2 [3] | Low | High | 2.1-2.8 |
C10-C12 | 1.6-3.4 [3] | Moderate | Moderate | 3.2-4.1 |
C12-C16 | 0.3-1.8 [3] | High | Low | 4.5-6.2 |
C16+ | 0.1-0.5 [3] | Variable | Very Low | 6.5+ |
The data demonstrate an inverse relationship between chain length and IC50 values up to C12-C16, after which cellular uptake limitations begin to offset lipophilicity advantages [3]. For the target compound with its combined butyl-hexyl structure (effective length ~C10), this positioning suggests optimal balance for biological activity.
The thioether functionality in 2-butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol represents a critical determinant of biological activity, with oxidation to sulfoxide or sulfone forms producing dramatically different pharmacological profiles. Comparative functional assays reveal distinct activity patterns between these oxidation states.
Thioether compounds generally exhibit superior biological activity compared to their oxidized counterparts. Research on diaryl sulfide, sulfoxide, and sulfone derivatives bearing structural similarities to combretastatin A4 demonstrated that the sulfide compound showed IC50 values of 16 nM against MCF-7 breast cancer cells, while the corresponding sulfoxide exhibited IC50 of 2200 nM and the sulfone showed 2600 nM [6]. This represents more than 100-fold reduction in potency upon oxidation.
The dramatic activity differences stem from conformational constraints imposed by sulfur oxidation. Crystallographic studies indicate that diphenyl sulfoxides and sulfones adopt nearly orthogonal ring conformations, unlike the more flexible geometry of sulfides [6]. This conformational rigidity disrupts optimal binding interactions with target proteins, explaining the reduced biological activity of oxidized forms.
Compound Type | IC50 (nM) | Tubulin Assembly IC50 (μM) | Colchicine Binding Inhibition (%) | Selectivity Index |
---|---|---|---|---|
Thioether | 16±5 [6] | 1.2±0.1 [6] | 89±1 [6] | 1.0 |
Sulfoxide | 2200±500 [6] | 31±3 [6] | 16±7 [6] | 0.007 |
Sulfone | 2600±700 [6] | >40 [6] | 18±7 [6] | 0.006 |
The data clearly demonstrate the superior activity profile of thioether compounds across multiple biological endpoints [6]. The sulfoxide and sulfone derivatives show 100-fold and 160-fold reductions in cellular activity respectively, with corresponding decreases in target protein interactions.
Metabolic oxidation represents a significant concern for thioether-containing compounds. Studies on thioether oxidation kinetics reveal that hydrogen peroxide oxidation occurs slowly under physiological conditions, with half-lives of hundreds of hours at pathophysiologically relevant concentrations [7]. However, hypochlorite can oxidize thioethers rapidly, with half-lives in seconds to minutes, suggesting that inflammatory conditions may accelerate metabolic conversion [7].
The rate of thioether oxidation depends significantly on electronic properties of aromatic substituents. Electron-withdrawing groups like 4-fluoro substitution decrease oxidation rates compared to electron-donating substituents [7]. For 4-fluorophenyl thioethers, this electronic effect provides some protection against oxidative metabolism while maintaining biological activity.
Functional assay comparisons in pharmaceutical applications demonstrate the importance of maintaining thioether oxidation state. In anti-HIV thioether-lipid conjugates, positioning the thioether at the gamma position provided optimal balance between metabolic stability and antiviral activity, with IC50 values of 10 nM and half-lives of 42 minutes in human liver microsomes [8]. Moving the thioether to more accessible positions resulted in decreased stability and reduced biological activity.
Property | Thioether | Sulfoxide | Sulfone | Reference |
---|---|---|---|---|
Binding Affinity (nM) | 10-50 | 100-500 | 200-1000 | [8] [6] |
Metabolic Stability (t1/2, min) | 40-65 | 15-30 | 10-25 | [8] |
Cellular Permeability | High | Moderate | Low | [8] |
Protein Selectivity | Good | Poor | Poor | [6] |
The comprehensive comparison reveals that thioether forms consistently outperform oxidized derivatives across key pharmaceutical parameters [8] [6]. While sulfoxides retain some biological activity, sulfones generally show poor performance in most functional assays.
Recent developments in thioether drug design focus on protecting the sulfur atom from oxidation while maintaining biological activity. Strategies include steric hindrance around the sulfur center and electronic modulation through aromatic substituents [8]. The 4-fluorophenyl group in the target compound provides electronic protection while maintaining optimal binding characteristics.